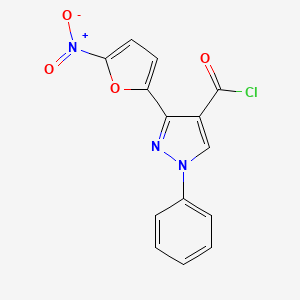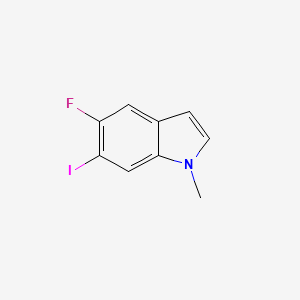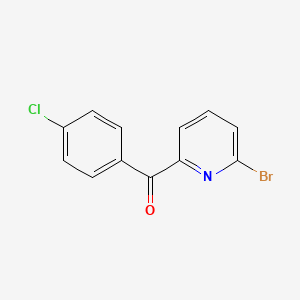![molecular formula C13H15BrN2O4 B8537368 ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate](/img/structure/B8537368.png)
ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate is an organic compound that features a cyclopropane ring substituted with an ethyl ester group and a bromonitrophenylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromonitrophenylamine Intermediate: This step involves the nitration of 5-bromoaniline to produce 5-bromo-2-nitroaniline.
Cyclopropanation: The intermediate is then reacted with ethyl diazoacetate in the presence of a catalyst such as rhodium or copper to form the cyclopropane ring.
Esterification: The final step involves the esterification of the cyclopropane carboxylic acid with ethanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and more efficient catalysts can enhance yield and reduce production costs.
化学反応の分析
Types of Reactions
ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like thiols or amines with a base such as sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 1-((5-amino-2-nitrophenylamino)methyl)cyclopropanecarboxylate.
Substitution: Ethyl 1-((5-substituted-2-nitrophenylamino)methyl)cyclopropanecarboxylate.
Hydrolysis: 1-((5-bromo-2-nitrophenylamino)methyl)cyclopropanecarboxylic acid.
科学的研究の応用
ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The bromonitrophenylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropane ring provides structural rigidity, which can enhance binding affinity and specificity.
類似化合物との比較
ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate can be compared with similar compounds such as:
Ethyl 1-((5-chloro-2-nitrophenylamino)methyl)cyclopropanecarboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 1-((5-bromo-2-aminophenylamino)methyl)cyclopropanecarboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 1-((5-bromo-2-nitrophenylamino)methyl)cyclobutanecarboxylate: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
特性
分子式 |
C13H15BrN2O4 |
|---|---|
分子量 |
343.17 g/mol |
IUPAC名 |
ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H15BrN2O4/c1-2-20-12(17)13(5-6-13)8-15-10-7-9(14)3-4-11(10)16(18)19/h3-4,7,15H,2,5-6,8H2,1H3 |
InChIキー |
QGMIJZZGESXOKL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC1)CNC2=C(C=CC(=C2)Br)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
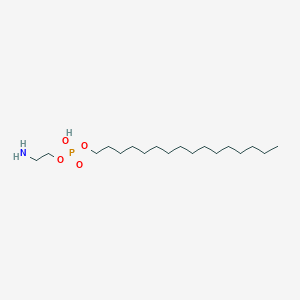
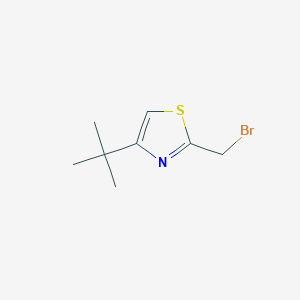
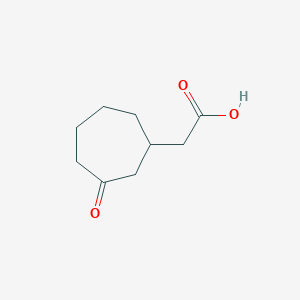
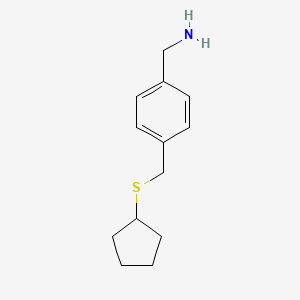
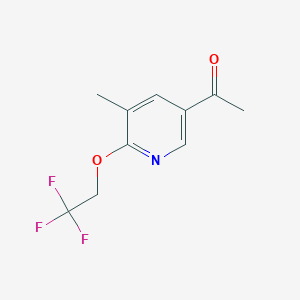

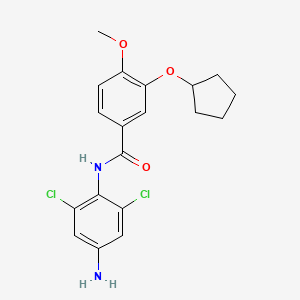
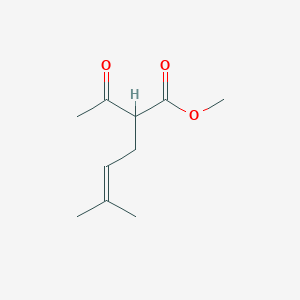
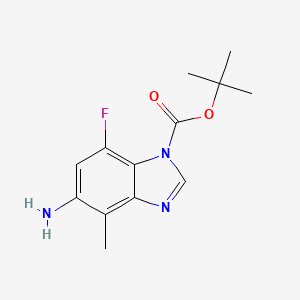
![tert-Butyl N-[(4-bromo-2-hydroxyphenyl)methyl]-N-(2-hydroxyethyl)carbamate](/img/structure/B8537350.png)
![2-(Oxazolo[5,4-c]pyridin-2-yl)benzenamine](/img/structure/B8537360.png)
